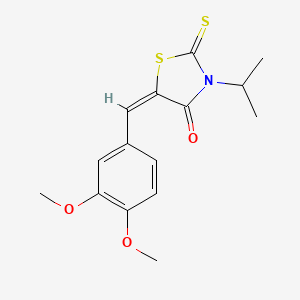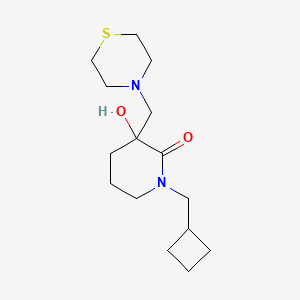
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, as well as the replication of certain viruses and cancer cells.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. It has also been found to exhibit antioxidant activity and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool, including its ability to inhibit various enzymes and pathways involved in cellular processes. It has also been found to exhibit low toxicity and high solubility in organic solvents. However, its limitations include its relatively low stability and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on 5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, including its potential as a therapeutic agent for various diseases, its use as a tool for studying cellular processes and pathways, and its potential as a starting material for the synthesis of new compounds with improved biological activity. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and application.
Méthodes De Synthèse
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process starting with the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine to form an imine intermediate. This intermediate is then reacted with thiourea to form the thiazolidinone ring, followed by oxidation with hydrogen peroxide to yield 5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis process has been optimized to improve yield and purity.
Applications De Recherche Scientifique
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. Its potential as a therapeutic agent for various diseases is currently being investigated.
Propriétés
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-9(2)16-14(17)13(21-15(16)20)8-10-5-6-11(18-3)12(7-10)19-4/h5-9H,1-4H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVGWYJGJFBGTG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)
![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6013516.png)
![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6013529.png)